chemical structure and properties of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine
chemical structure and properties of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine
Authored by a Senior Application Scientist
Disclaimer: The compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a novel chemical entity with limited to no direct references in current scientific literature. This guide is therefore presented as a prospective analysis, grounded in established principles of organic chemistry and data from structurally analogous compounds. The methodologies and predicted properties herein are intended to serve as a scientifically rigorous foundation for researchers initiating studies on this or related molecules.
Introduction and Rationale
The intersection of pyrazole and pyridine moieties in a single molecular framework has consistently yielded compounds of significant interest in medicinal chemistry and materials science. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The pyridine ring, a six-membered aromatic heterocycle, is also a cornerstone in drug design, imparting favorable pharmacokinetic properties and serving as a versatile scaffold.
This guide focuses on the novel compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. The strategic inclusion of a nitro group on the pyrazole ring is anticipated to significantly modulate the electronic properties of the molecule, potentially enhancing its biological activity or creating opportunities for further chemical derivatization. The ether linkage between these two heterocyclic systems provides a balance of stability and conformational flexibility. This document provides a comprehensive overview of a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of the potential applications for this promising, yet unexplored, molecule.
Proposed Synthesis: A Mechanistic Approach
The most logical and efficient pathway to synthesize 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing effect of the nitro group to activate the pyrazole ring for nucleophilic attack by the hydroxyl group of 3-hydroxypyridine.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol
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Reaction Setup: To a stirred solution of 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
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Reaction Monitoring: Maintain the temperature below 5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture over crushed ice and collect the resulting precipitate by vacuum filtration.
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Purification: Wash the solid with cold water and recrystallize from ethanol to yield 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol.
Step 2: Synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine
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Reaction Setup: In a round-bottom flask, dissolve 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol (1.0 eq) and 3-hydroxypyridine (1.2 eq) in anhydrous dimethylformamide (DMF).
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Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
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Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C10H10N4O3 |
| Molecular Weight | 234.21 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 120-140 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water and hexanes. |
| 1H NMR (400 MHz, CDCl3) | δ 8.4-8.6 (m, 2H, pyridine-H), 7.2-7.4 (m, 2H, pyridine-H), 3.8 (s, 3H, N-CH3), 2.4 (s, 3H, C-CH3) |
| 13C NMR (101 MHz, CDCl3) | δ 160-165 (C=O), 140-150 (C-NO2 and pyridine carbons), 120-130 (pyridine carbons), 35 (N-CH3), 15 (C-CH3) |
| IR (KBr, cm-1) | ~3100 (C-H aromatic), ~1520 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch), ~1250 (C-O ether) |
| Mass Spec (ESI+) | m/z 235.08 [M+H]+ |
Potential Applications and Future Directions
The structural motifs within 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine suggest several promising avenues for research, particularly in drug discovery.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The pyrazole and pyridine rings are common scaffolds in this class of drugs. The specific substitution pattern and electronic nature of this compound make it a candidate for screening against various kinase families, such as tyrosine kinases and serine/threonine kinases, which are implicated in cancer and inflammatory diseases.
Antimicrobial and Antiviral Activity
Nitrated heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic environments to generate reactive nitrogen species that are toxic to microbial cells. This mechanism is the basis for the activity of drugs like metronidazole. Therefore, this compound warrants investigation for its potential antibacterial, antifungal, and antiviral properties.
Agrochemicals
The pyrazole ring is a key component of many successful fungicides and insecticides. The unique combination of a nitropyrazole and a pyridine ether could lead to novel modes of action or overcome existing resistance mechanisms in agricultural pests.
Logical Pathway for Further Investigation
Caption: A logical workflow for the preclinical evaluation of the title compound.
Conclusion
While 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine remains a novel chemical entity, a thorough analysis of its structure and the established chemistry of its constituent heterocycles provides a strong foundation for its future investigation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted properties and potential applications in medicinal chemistry and agrochemicals highlight the promise of this molecule. This guide serves as a starting point for researchers to unlock the full potential of this and related compounds, contributing to the ever-expanding landscape of heterocyclic chemistry.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. Royal Society of Chemistry. Available at: [Link]
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Wellington, K. (2017). The Pyrazole Ring: A Structure of Medicinal Significance. IntechOpen. Available at: [Link]
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Upadhayaya, R. S., et al. (2009). Recent developments in the design and discovery of novel antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]
